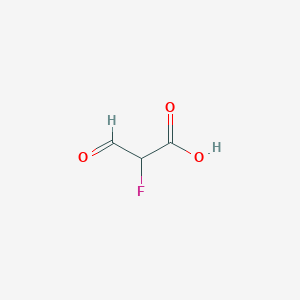

2-Fluoro-3-oxopropanoic Acid

Overview

Description

2-Fluoro-3-oxopropanoic acid, also known as Fluoromalonaldehydic Acid, is a chemical compound with the molecular formula C3H3FO3 . It has an average mass of 106.052 Da and a mono-isotopic mass of 106.006622 Da .

Synthesis Analysis

The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), a derivative of this compound, has been reported . This synthesis was achieved using E. coli co-expressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM). The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .Molecular Structure Analysis

The molecular structure of this compound consists of three carbon atoms, three hydrogen atoms, one fluorine atom, and three oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Oxidative Coupling in Organic Synthesis

2-Fluoro-3-oxopropanoic Acid has been utilized in the synthesis of non-phenolic bisbenzocyclooctadiene lignan lactones and aporphinic alkaloids. This process involves oxidative coupling in a fluoro acid medium, demonstrating the compound's utility in complex organic synthesis (Planchenault, Dhal, & Robin, 1993).

Photocatalysis and Surface Properties

In the field of photocatalysis, thin films of TiO2 exhibiting mesoporosity were shown to be effective in the decomposition of oleic acid, a process that involves intermediates like 3-oxopropanoic acid. This study highlights the potential of this compound in applications related to self-cleaning surfaces and photocatalytic decomposition (Rathouský et al., 2011).

Bioanalytical Methods

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, shares a structural similarity with this compound. Research in this area has led to the development of new bioanalytical methods for quantitative measurement and in vitro metabolite identification, emphasizing the importance of this class of compounds in drug development and analysis (Nemani, Shard, & Sengupta, 2018).

Photochromic Compounds in Fluoro Alcohols

Studies have shown that fluoroalcohols, such as 2-fluoroethanol, stabilize the colored merocyanine forms of photochromic compounds. This finding suggests a role for compounds like this compound in the stabilization and manipulation of photochromic materials (Suzuki, Lin, Priyadashy, & Weber, 1998).

Fluorescent Protein Labeling

The compound 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) is genetically encoded in organisms for the selective introduction of fluorophores into proteins. This strategy, closely related to the chemistry of this compound, is vital for studying protein structure and dynamics in both in vitro and in vivo systems (Summerer et al., 2006).

Future Directions

The introduction of fluorine atoms into organic compound molecules can often give these compounds new functions and make them have better performance . The target compounds doped with fluorine are endowed with stronger stability and activity, longer half-life, and better bio-absorbability . These properties make 2-Fluoro-

Properties

IUPAC Name |

2-fluoro-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZAWQINJHZMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555103 | |

| Record name | 2-Fluoro-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58629-87-1 | |

| Record name | 2-Fluoro-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between Fluoromalonaldehydic Acid and the cardiotoxicity of 5-Fluorouracil?

A: Research suggests that Fluoromalonaldehydic Acid, a degradation product of 5-FU, might play a role in the drug's cardiotoxicity. Studies indicate that 5-FU formulated with Tris buffer (FU-Tris) exhibits higher cardiotoxicity compared to formulations with Sodium Hydroxide (FU-NaOH). This difference is attributed to the formation of stable "depot" forms of Fluoromalonaldehydic Acid and Fluoroacetaldehyde (another degradation product) in the presence of Tris. These "depot" forms can release the degradation products over time, potentially contributing to the increased cardiotoxicity observed with FU-Tris. [, , ]

Q2: How does the stability of Fluoromalonaldehydic Acid in different 5-FU formulations impact its potential cardiotoxicity?

A: The stability of Fluoromalonaldehydic Acid significantly differs depending on the 5-FU formulation. In FU-Tris, Fluoromalonaldehydic Acid forms stable adducts with Tris, essentially creating a "depot" that can release the compound gradually. Conversely, in FU-NaOH, Fluoromalonaldehydic Acid undergoes extensive chemical transformations, leading to a lower concentration of the compound itself. This difference in stability and the resulting difference in Fluoromalonaldehydic Acid concentration likely contribute to the observed difference in cardiotoxicity between FU-Tris and FU-NaOH formulations. [, ]

Q3: How does the presence of bisulfite ions affect the degradation of 5-FU and the formation of Fluoromalonaldehydic Acid?

A: Bisulfite ions catalyze the degradation of 5-FU, ultimately leading to the formation of Fluoromalonaldehydic Acid. The process begins with the reversible addition of bisulfite ion to the C5=C6 double bond of 5-FU, forming 5-fluoro-5,6-dihydrouracil-6-sulfonate. This intermediate then undergoes a series of irreversible reactions in alkaline conditions, yielding several products, including Fluoromalonaldehydic Acid. Therefore, the presence of bisulfite ions in 5-FU solutions can accelerate its degradation and potentially increase the formation of Fluoromalonaldehydic Acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol](/img/structure/B139639.png)

![(E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol](/img/structure/B139647.png)

![(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B139650.png)

![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)